molecular formula C15H12Cl2FN3O2S B2493181 1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide CAS No. 894501-29-2

1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide

Cat. No.: B2493181
CAS No.: 894501-29-2
M. Wt: 388.24
InChI Key: NOXMVORJXIXJFX-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide is a useful research compound. Its molecular formula is C15H12Cl2FN3O2S and its molecular weight is 388.24. The purity is usually 95%.
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Scientific Research Applications

Potential Anticancer Agents

Thiosemicarbazide derivatives, including 1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide, have been studied for their potential as anticancer agents. Research shows that these compounds are cytotoxic to melanoma cells without being toxic to normal fibroblasts. They have been found to downregulate the expression of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in pyrimidine synthesis, making it a potential therapeutic target in cancer treatment due to the high nucleotide synthesis demand in rapidly proliferating cancer cells (Kozyra et al., 2022).

Antibacterial Properties

Thiosemicarbazide derivatives, including those structurally related to this compound, have shown antibacterial activity. A study on similar compounds demonstrated moderate antibacterial activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Interaction with DNA in Cancer Treatment

Thiosemicarbazide compounds have been observed to potentially intercalate with DNA. This interaction could disrupt DNA synthesis and repair mechanisms in cancer cells, indicating a potential use in stomach cancer treatment. The compounds also showed specific toxic effects on gastric cancer cells, with no significant toxicity to normal fibroblasts (Pitucha et al., 2020).

Synthesis and Characterization

Studies have focused on synthesizing and characterizing thiosemicarbazide derivatives, including spectroscopic and elemental analyses. This research is essential for understanding the chemical properties and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (El-Shazly et al., 2006).

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FN3O2S/c16-11-2-1-3-12(14(11)17)19-15(24)21-20-13(22)8-23-10-6-4-9(18)5-7-10/h1-7H,8H2,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXMVORJXIXJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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